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Compound of Interest

Compound Name: Propylcyclohexane

Cat. No.: B167486

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
propylcyclohexane (CoH1s), a saturated hydrocarbon. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This information is crucial for the structural
elucidation, identification, and quality control of propylcyclohexane in various research and
development applications.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass
Spectra of propylcyclohexane.

'H NMR Spectral Data

The 'H NMR spectrum of propylcyclohexane in CDCIs displays signals corresponding to the
different proton environments in the molecule. Due to the complex overlapping of signals for
the cyclohexyl ring protons, some are reported as multiplets within a range.
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Chemical Shift (d)

Assignment Multiplicity Integration
ppm
CHs (propyl) ~0.87 Triplet 3H
CHz (propyl, middle) ~1.22 Multiplet 2H
CH:z (propyl, attached
_ (propy ~1.18-1.31 Multiplet 2H
to ring)
Cyclohexyl Protons ~1.10-1.77 Multiplet 11H

Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due

to conformational mobility and signal overlap. The data presented is an aggregation from

available spectra.[1]

13C NMR Spectral Data

The 3C NMR spectrum provides distinct signals for each carbon atom in a unique electronic

environment.

Carbon Assignment

Chemical Shift (&) ppm

C1 (Cyclohexyl, attached to propyl) ~38.0
C2, C6 (Cyclohexyl) ~34.0
C3, C5 (Cyclohexyl) ~27.0
C4 (Cyclohexyl) ~26.8
CHz (Propyl, attached to ring) ~37.5
CHz (Propyl, middle) ~20.0
CHs (Propyl) ~14.5

Note: These are approximate chemical shifts and can vary slightly based on the solvent and

experimental conditions. The data is compiled from publicly available spectral databases.

IR Spectral Data
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The infrared spectrum of propylcyclohexane is characterized by absorptions corresponding to

C-H stretching and bending vibrations.

Frequency (cm™?)

Vibrational Mode

Functional Group

2927 - 2854 C-H Stretch Alkane (CHz, CH3)
1465 - 1448 C-H Bend (Scissoring) CH:
1375 C-H Bend (Symmetric) CHs

Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from

C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm~* for C=0,

3200-3600 cm~* for O-H) is characteristic of a saturated hydrocarbon.[1]

Mass Spectrometry (MS) Data

The electron ionization (ElI) mass spectrum of propylcyclohexane shows a molecular ion peak

and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane

ring.

m/z Relative Intensity (%) Proposed Fragment
126 ~14 [CoH18]* (Molecular lon)
97 ~2 [C7H13]*

83 100 [CeH11]* (Base Peak)
82 ~47 [CeH10]*

69 ~9 [CsHa]*

67 ~13 [CsH7]*

55 ~56 [CaH7]*

41 ~31 [C3Hs]*

Note: The base peak at m/z 83 corresponds to the loss of the propyl group (CsH?7), resulting in

a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[2]
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Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. *H and 3C NMR Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of propylcyclohexane for *H
NMR, or 50-100 mg for 3C NMR, into a clean, dry vial.

e Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
o Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

« Filtration (Optional but Recommended): To remove any particulate matter, a small plug of
glass wool can be placed in the Pasteur pipette during the transfer.

o Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.1.2. NMR Spectrometer Setup and Data Acquisition

e Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the
NMR spectrometer.

e Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCls.

e Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain
sharp, symmetrical peaks.

e Tuning and Matching: The probe is tuned to the appropriate frequency for either *H or 13C
nuclei to ensure optimal signal detection.

¢ Acquisition Parameters:

o 'H NMR: A standard single-pulse experiment is typically used. Key parameters include the
spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay
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(e.g., 1-2 seconds).

o 13C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum
to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer
relaxation delay may be necessary due to the lower natural abundance and smaller
gyromagnetic ratio of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied, and
the chemical shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm for *H
NMR and CDCIs at 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) - FTIR

o Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or
acetone) and allow it to dry completely.

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small drop of propylcyclohexane directly onto the center of the
ATR crystal.

o Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm~1). The
number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

o Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened
wipe.

Mass Spectrometry (MS)

2.3.1. Electron lonization (EI) - MS
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o Sample Introduction: Propylcyclohexane, being a volatile liquid, is typically introduced into
the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion
probe. For GC-MS, a dilute solution of propylcyclohexane in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC.

« lonization: In the ion source, the gaseous propylcyclohexane molecules are bombarded
with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron
from the molecule, forming a molecular ion (M*s).

o Fragmentation: The excess energy imparted during ionization leads to the fragmentation of
the molecular ion into smaller, charged fragments and neutral radicals.

e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like propylcyclohexane using the spectroscopic techniques discussed.
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Spectroscopic analysis workflow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Propylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167486#propylcyclohexane-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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